molecular formula C11H16O2 B132274 Olivetol CAS No. 500-66-3

Olivetol

Cat. No. B132274
CAS RN: 500-66-3
M. Wt: 180.24 g/mol
InChI Key: IRMPFYJSHJGOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olivetol, also known as 5-pentylresorcinol, is a natural organic compound with the molecular formula C11H16O2. It is a phenolic compound that is found in lichens and some species of algae. Olivetol is also a precursor to various cannabinoids found in Cannabis sativa, including tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .

Synthesis Analysis

The biosynthesis of olivetol in Cannabis sativa involves a polyketide synthase (PKS) that catalyzes the formation of olivetolic acid, which is then decarboxylated to form olivetol . A specific enzyme, olivetol synthase (OLS), has been identified and characterized as being responsible for the synthesis of olivetol in the plant . Additionally, a study has shown that the biotransformation of olivetol by the fungus Syncephalastrum racemosum leads to the production of several metabolites, indicating the potential for microbial involvement in olivetol modification .

Molecular Structure Analysis

Olivetol has a resorcinol-like structure with a pentyl side chain. The molecular structure of olivetol allows it to participate in the biosynthesis of cannabinoids through prenylation, where a geranyl group is transferred to olivetolic acid to form cannabigerolic acid, a direct precursor to THC . The structure of the olivetol-producing enzyme from Cannabis sativa has been elucidated, revealing insights into the cyclization plasticity of type III polyketide synthases and their role in cannabinoid biosynthesis .

Chemical Reactions Analysis

The enzyme geranylpyrophosphate:olivetolate geranyltransferase (GOT) is involved in the prenylation of olivetolic acid, which is a key step in the biosynthesis of cannabinoids. Olivetol itself is inactive as a prenyl acceptor, indicating that its role in the biosynthetic pathway is limited to being a precursor to olivetolic acid . The study of the biotransformation of olivetol by Syncephalastrum racemosum also highlights the chemical reactivity of olivetol, as it can be hydroxylated and further oxidized to produce different metabolites .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of olivetol are not detailed in the provided papers, its role as a precursor in cannabinoid biosynthesis suggests that it has properties conducive to enzymatic reactions, such as moderate solubility and stability under physiological conditions. The presence of hydroxyl groups on the phenolic ring of olivetol is indicative of its potential for hydrogen bonding and reactivity in biochemical pathways .

Relevant Case Studies

The studies provided do not include specific case studies on olivetol. However, the research on the synthesis and molecular structure of olivetol, as well as its involvement in cannabinoid biosynthesis, provides valuable insights into its biological significance and potential applications in biotechnology and pharmaceuticals .

Scientific Research Applications

  • Electrochemical Detection Olivetol has been utilized in the development of an electrochemical sensor. This sensor, based on p-L-serine and copper oxide nanoparticles, enhances electrochemical signals for olivetol, offering a cost-effective and convenient method for its detection in various applications (You et al., 2022).

  • Biotransformation Studies Research involving the biotransformation of olivetol by Syncephalastrum racemosum has led to the isolation of metabolites like 4'-hydroxy-olivetol. Such studies are crucial for understanding the metabolic pathways and potential applications of olivetol in various fields (Mcclanahan & Robertson, 1984).

  • Antimelanoma Potential Olivetol has shown promise in the treatment of melanoma. Research indicates that olive leaf extract, which contains olivetol, significantly inhibits the proliferation of melanoma cells and could be a potent therapeutic agent against this form of cancer (Mijatović et al., 2011).

  • Inhibition of Prostaglandin Biosynthesis Olivetol has been found to inhibit the biosynthesis of prostaglandins in certain studies, suggesting a potential role in pharmacological applications related to inflammatory processes (Burstein, Levin, & Varanelli, 1973).

  • Pharmacological Synthesis Olivetol has been the subject of studies focused on its synthetic methods, which are important for pharmaceutical applications, particularly in the synthesis of HIV inhibitors (Yang Chun-guang, 2008).

  • Cannabinoid Biosynthesis The role of olivetol in the biosynthesis of cannabinoids, particularly as a precursor in the formation of cannabigerolic acid, highlights its significance in the study and potential synthesis of therapeutic compounds (Fellermeier & Zenk, 1998).

  • Neurodegenerative Disease Research Olive leaf extracts, which include olivetol, have shown potential in combating aging-associated neurodegeneration. This makes olivetol relevant in research focused on neuroprotective therapies (Casamenti & Stefani, 2017).

  • Cancer and Endothelial Cell Research Olivetol-containing olive leaf extracts have been investigated for their antiproliferative activity against cancer and endothelial cells, indicating a potential role in cancer therapy (Goulas et al., 2009).

Safety And Hazards

Prolonged contact with Olivetol can cause damage to the eyes, severe irritation or burns. It is a severe irritant to the skin, eyes, mucous membranes, and upper respiratory tract. It is harmful if swallowed, inhaled, or absorbed through the skin .

properties

IUPAC Name

5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMPFYJSHJGOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Record name OLIVETOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20821
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0025812
Record name Olivetol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Olivetol appears as off-white crystals or olive to light purple waxy solid. Forms monohydrate (melting point: 102-106 °F). (NTP, 1992)
Record name OLIVETOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20821
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

327 °F at 5 mmHg (NTP, 1992)
Record name OLIVETOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20821
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 230 °F (NTP, 1992)
Record name OLIVETOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20821
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name OLIVETOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20821
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Olivetol

CAS RN

500-66-3
Record name OLIVETOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20821
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Olivetol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olivetol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olivetol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-pentylresorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLIVETOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65OP0NEZ1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

120 °F (NTP, 1992)
Record name OLIVETOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20821
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olivetol
Reactant of Route 2
Olivetol
Reactant of Route 3
Reactant of Route 3
Olivetol
Reactant of Route 4
Olivetol
Reactant of Route 5
Reactant of Route 5
Olivetol
Reactant of Route 6
Reactant of Route 6
Olivetol

Citations

For This Compound
2,510
Citations
P Taslimi, İ Gulçin - Journal of food biochemistry, 2018 - Wiley Online Library
… olivetol against hCA I and hCA II isoenzymes, AChE, and butyrylcholinesterase (BChE) enzymes. Additionally, the inhibition effects of olivetol … the antioxidant activity of olivetol using the …
Number of citations: 213 onlinelibrary.wiley.com
A Focella, S Teitel, A Brossi - The Journal of Organic Chemistry, 1977 - ACS Publications
… on the availability of thekey intermediate olivetol, 1-n-pentyl-3, 5-… While several papers on the synthesis of olivetol have … We would like to report a three-step total synthesis15 of olivetol (…
Number of citations: 66 pubs.acs.org
J Hladyszowski, L Zubik, A Kozubek - Free radical research, 1998 - Taylor & Francis
Resorcinols (pentadecylresorcinol, olivetol, orcinol and resorcinol) exhibit antioxidant properties in liposomal systems. Antioxidant potency depends on the length of the alkyl chain. …
Number of citations: 61 www.tandfonline.com
F Taura, S Tanaka, C Taguchi, T Fukamizu, H Tanaka… - FEBS letters, 2009 - Elsevier
… , olivetol synthase (OLS), was cloned from Cannabis sativa. Recombinant OLS did not produce OLA, but synthesized olivetol… sativa, also exhibited olivetol-producing activity, suggesting …
Number of citations: 178 www.sciencedirect.com
RK Razdan, HC Dalzell… - Journal of the American …, 1974 - ACS Publications
Optically pure (—j-A+ THC (7) was produced in 50% yield (glc; isolated yield 31%) in a single-step synthesis from dí/rra/ií-(+)-p-mentha-2, 8-dien-l-ol (1) and olivetol (2) in the presence …
Number of citations: 149 pubs.acs.org
RH McClanahan, LW Robertson - Journal of natural products, 1984 - ACS Publications
… with those of olivetol. The absolute configuration of 4'-hydroxyolivetol was determined to be R by the Horeau partial resolution method. Biotransformation of olivetol therefore appears to …
Number of citations: 21 pubs.acs.org
TJ Raharjo, WT Chang, YH Choi… - Plant Science, 2004 - Elsevier
… Olivetol is a product of the same reaction catalyzed by STSL. … If the olivetol resulted from decarboxylation of olivetolic acid by heat the amount of olivetol should increase after a long …
Number of citations: 55 www.sciencedirect.com
A Reshma, T Tamilanban, V Chitra, V Subramaniyan… - Scientific Reports, 2023 - nature.com
… -silico molecular docking studies and found that olivetol had significant binding affinity with … of olivetol on a diet-induced obese zebrafish model and found that high doses of olivetol …
Number of citations: 5 www.nature.com
L Crombie, WML Crombie, SV Jamieson… - Journal of the Chemical …, 1988 - pubs.rsc.org
… car-3-ene epoxide and olivetol cast doubt on the adequacy of … min in the absence of olivetol and the products were examined… 18 Fractions were taken and each was treated with olivetol …
Number of citations: 57 pubs.rsc.org
JA Elix - Australian Journal of Chemistry, 1974 - CSIRO Publishing
… However, whereas the former three depsides also exhibited a peak at mle 224 (due to an olivetolcarboxylic acid fragment) the latter did not. Furthermore, perlatolic acid (2) and 2'0-…
Number of citations: 25 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.